ATSP-7041 was developed by Aileron Therapeutics and is classified within the category of stapled peptides. These peptides are characterized by their modified structure that enhances their stability and biological activity. The compound is derived from a linear peptide sequence that has been chemically modified to include "staples," or covalent linkages, which help maintain an alpha-helical conformation that is crucial for its interaction with target proteins .
The synthesis of ATSP-7041 employs a solid-phase peptide synthesis technique, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of a Fmoc-protected amino acid to a resin, followed by coupling reactions with subsequent amino acids. Key steps in the synthesis include:
The final product undergoes rigorous characterization using techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm its purity and structural integrity. The synthesis typically yields peptides with high purity, suitable for biological testing .
ATSP-7041 features a specific sequence of amino acids that promotes its alpha-helical conformation. The presence of staples within the peptide backbone stabilizes this structure, enhancing its binding affinity for MDM2 and MDMX.
The molecular weight of ATSP-7041 is approximately 2,000 Da, and its structure can be analyzed through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its three-dimensional configuration and interactions with target proteins .
ATSP-7041 undergoes several chemical reactions during its synthesis, notably:
The efficiency of these reactions can be influenced by various factors including temperature, solvent choice, and catalyst type. Optimization of these parameters is essential to maximize yield and purity during synthesis .
ATSP-7041 functions primarily by binding to MDM2 and MDMX, thereby disrupting their interaction with p53. This inhibition leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.
Studies have shown that ATSP-7041 exhibits low nanomolar affinity for its targets, indicating potent biological activity . The mechanism involves competitive inhibition where ATSP-7041 mimics p53's binding motif.
ATSP-7041 is characterized by:
Key chemical properties include:
Analytical techniques such as circular dichroism spectroscopy are employed to assess secondary structure content, confirming the predominance of alpha-helicity in solution .
ATSP-7041 has significant potential applications in cancer therapy due to its ability to activate p53 pathways in tumors expressing MDM2/MDMX. Its development represents a promising approach in targeted therapies aimed at restoring normal function to tumor suppressor pathways disrupted in various cancers.
In addition to oncology applications, ongoing research explores its utility in other therapeutic areas where modulation of protein-protein interactions plays a role . The generation of analogs based on ATSP-7041's structure continues to provide insights into optimizing peptide-based therapeutics for improved efficacy and reduced off-target effects.
Macrocyclic Stabilization MechanismATSP-7041 (molecular weight: 1,745.02 Da) is synthesized via ring-closing metathesis (RCM) of precursor linear peptides incorporating non-natural olefin-bearing amino acids (S5 and R8) at positions i and i+7. This generates an all-hydrocarbon staple that constrains the peptide into a bioactive α-helix (50–60% helicity), reducing entropic penalty during target binding. The staple itself occupies ~20% of the molecular surface area and directly contributes to hydrophobic interactions with MDM2/X [1] [7] [8].
Structural Determinants of Target EngagementA 1.7-Å resolution X-ray crystallographic structure (PDB ID: 4N5T) reveals ATSP-7041 bound to MDMX, mimicking the native p53 transactivation domain [7] [8]:
Table 1: Structural Attributes of ATSP-7041
Attribute | Value | Method/Source |
---|---|---|
Molecular Formula | C₈₇H₁₂₅N₁₇O₂₁ | [1] [3] |
Sequence (IUPAC) | Ac-LTF-{R8}-EYWAQA-{S5}-SAA-NH₂ | [1] [3] |
Helicity (CD Spectroscopy) | 50–60% | [5] [8] |
Crystal Structure Resolution | 1.7 Å (PDB: 4N5T) | [7] |
From Concept to Clinical Proof-of-ConceptStapled peptide technology emerged from foundational work by Verdine/Grubbs (2000), utilizing RCM for helix stabilization. Early p53-based peptides (e.g., SAH-p53-8) demonstrated MDM2 binding but lacked serum stability and cellular potency. ATSP-7041 addressed these limitations through iterative optimization [6] [8]:
Synthetic AdvancementsSolid-phase peptide synthesis (SPPS) of ATSP-7041 employs Fmoc chemistry on Rink amide resin, with key innovations [2] [8]:
Overcoming Limitations of Small MoleculesConventional MDM2 inhibitors (e.g., Nutlins) fail to inhibit MDMX, a critical p53 regulator in tumors like retinoblastoma and melanoma. ATSP-7041’s dual inhibition arises from its structural mimicry of p53’s α-helical domain, which shares higher conservation between MDM2 and MDMX compared to small-molecule binding pockets [8] [10]. Key advantages:
Pharmacokinetic Optimization for In Vivo EfficacyATSP-7041 exhibits favorable drug-like properties, enabling tumor suppression in xenografts [4] [8]:
Table 2: Pharmacological Profile of ATSP-7041
Parameter | Value | Model System |
---|---|---|
MDM2 Kᵢ | 0.9 nM | Fluorescence polarization |
MDMX Kᵢ | 7.0 nM | Fluorescence polarization |
SJSA-1 IC₅₀ | 0.3 μM | Cell proliferation (10% serum) |
Plasma t₁/₂ (mouse) | 2.8 hours | Pharmacokinetics |
OATP1B1 Uptake | Substrate (Kₘ = 15.2 μM) | HEK293 transfected cells |
Clinical Translation and Design LegacyATSP-7041 directly inspired ALRN-6924, a clinical-stage analog with improved solubility. Key design principles derived from ATSP-7041 include [5] [6]:
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